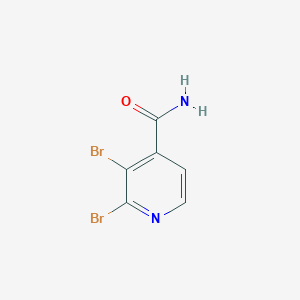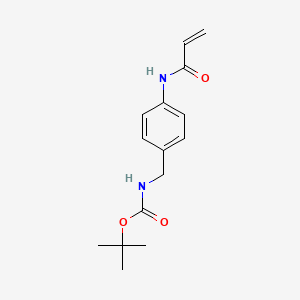
Tert-butyl (4-acrylamidobenzyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-acrylamidobenzyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acryloyl group, and a benzyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-acrylamidobenzyl)carbamate typically involves the reaction of 4-acrylamidobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Tert-butyl (4-acrylamidobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Polymerization: The acryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Substitution: Formation of substituted benzyl carbamates.
Hydrolysis: Formation of 4-acrylamidobenzylamine and carbon dioxide.
Polymerization: Formation of polyacrylamide-based polymers.
科学的研究の応用
Tert-butyl (4-acrylamidobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用機序
The mechanism of action of tert-butyl (4-acrylamidobenzyl)carbamate involves its interaction with various molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The acryloyl group can participate in polymerization reactions, leading to the formation of polymeric materials. The benzyl moiety can enhance the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
4-acrylamidobenzylamine: Lacks the carbamate group but contains the acryloyl and benzyl moieties.
Tert-butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of an acryloyl group.
Uniqueness
Tert-butyl (4-acrylamidobenzyl)carbamate is unique due to the presence of both the acryloyl and carbamate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo polymerization and act as a protecting group makes it valuable in various applications.
特性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
tert-butyl N-[[4-(prop-2-enoylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-5-13(18)17-12-8-6-11(7-9-12)10-16-14(19)20-15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,19)(H,17,18) |
InChIキー |
SFVKWTUHFSJMSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


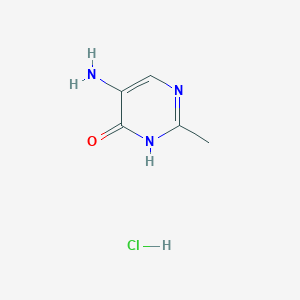
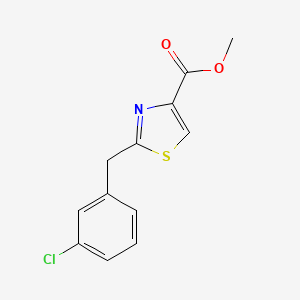


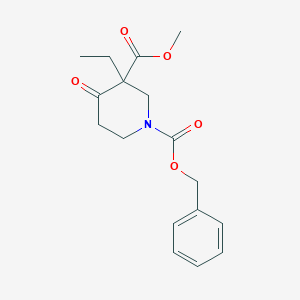
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
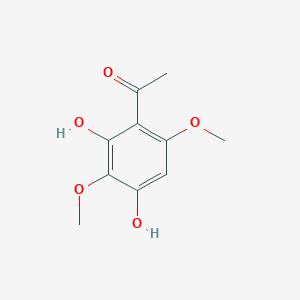
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
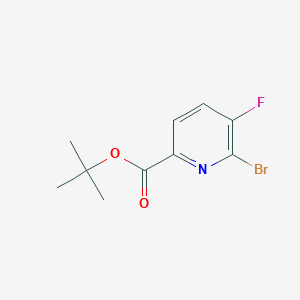
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
